molecular formula C19H14ClF5O3 B12798482 Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (pentafluorophenyl)methyl ester, trans- CAS No. 101492-38-0

Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (pentafluorophenyl)methyl ester, trans-

Cat. No.: B12798482
CAS No.: 101492-38-0
M. Wt: 420.8 g/mol
InChI Key: LCCIDIGZMOSLJE-BUXKBTBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (pentafluorophenyl)methyl ester, trans- is a complex organic compound featuring a cyclopropane ring, a carboxylic acid group, and various substituents including a chloro group, an ethoxyphenyl group, and a pentafluorophenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (pentafluorophenyl)methyl ester, trans- typically involves multiple steps:

    Formation of Cyclopropanecarboxylic Acid: The initial step involves the synthesis of cyclopropanecarboxylic acid, which can be achieved through the cyclopropanation of ethyl diazoacetate with an alkene in the presence of a catalyst such as rhodium(II) acetate.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

    Attachment of the Ethoxyphenyl Group: This step involves a Friedel-Crafts acylation reaction where the ethoxyphenyl group is attached to the cyclopropane ring using an acid chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃).

    Formation of the Pentafluorophenyl Ester: The final step involves esterification of the carboxylic acid with pentafluorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions, using reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: NaOMe in methanol or KCN in aqueous solution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or nitriles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the ethoxyphenyl and pentafluorophenyl groups can enhance binding affinity and specificity towards biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (pentafluorophenyl)methyl ester, trans

Properties

CAS No.

101492-38-0

Molecular Formula

C19H14ClF5O3

Molecular Weight

420.8 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methyl (1R,2S)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C19H14ClF5O3/c1-2-27-10-5-3-9(4-6-10)19(7-12(19)20)18(26)28-8-11-13(21)15(23)17(25)16(24)14(11)22/h3-6,12H,2,7-8H2,1H3/t12-,19-/m0/s1

InChI Key

LCCIDIGZMOSLJE-BUXKBTBVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@]2(C[C@@H]2Cl)C(=O)OCC3=C(C(=C(C(=C3F)F)F)F)F

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2Cl)C(=O)OCC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.